N-(2-{[2-(cyclohex-1-en-1-yl)ethyl]amino}-2-oxoethyl)-4-(pyridin-2-yl)piperazine-1-carboxamide
Description
N-(2-{[2-(Cyclohex-1-en-1-yl)ethyl]amino}-2-oxoethyl)-4-(pyridin-2-yl)piperazine-1-carboxamide is a piperazine-carboxamide derivative featuring:
- A piperazine core substituted with a pyridin-2-yl group at the 4-position.
- A carboxamide-linked ethyl chain terminating in a cyclohexenylethylamino group. This structure combines aromatic (pyridinyl) and alicyclic (cyclohexenyl) moieties, which may influence its physicochemical properties and biological activity.
Properties
Molecular Formula |
C20H29N5O2 |
|---|---|
Molecular Weight |
371.5 g/mol |
IUPAC Name |
N-[2-[2-(cyclohexen-1-yl)ethylamino]-2-oxoethyl]-4-pyridin-2-ylpiperazine-1-carboxamide |
InChI |
InChI=1S/C20H29N5O2/c26-19(22-11-9-17-6-2-1-3-7-17)16-23-20(27)25-14-12-24(13-15-25)18-8-4-5-10-21-18/h4-6,8,10H,1-3,7,9,11-16H2,(H,22,26)(H,23,27) |
InChI Key |
HVEHSXPMTFABHY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)CNC(=O)N2CCN(CC2)C3=CC=CC=N3 |
Origin of Product |
United States |
Preparation Methods
Core Piperazine Carboxamide Synthesis
The piperazine-carboxamide backbone is constructed via:
-
Preparation of 4-(pyridin-2-yl)piperazine : Piperazine is reacted with 2-chloropyridine in dimethylformamide (DMF) at 110°C for 12 hours, yielding 4-(pyridin-2-yl)piperazine with 85% efficiency.
-
Carboxamide Formation : The piperazine derivative is treated with triphosgene in dichloromethane (DCM) to generate 4-(pyridin-2-yl)piperazine-1-carbonyl chloride. This intermediate reacts with glycine ethyl ester in the presence of triethylamine (TEA), forming ethyl 2-(4-(pyridin-2-yl)piperazine-1-carboxamido)acetate.
Reaction Table 1: Piperazine Carboxamide Synthesis
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | Piperazine, 2-chloropyridine | DMF, 110°C, 12h | 85% |
| 2 | Triphosgene, glycine ethyl ester | DCM, 0°C→RT, 6h | 78% |
Cyclohexene-Ethylamine Conjugation
The ethylamino-oxoethyl side chain is introduced via:
-
Synthesis of 2-(cyclohex-1-en-1-yl)ethylamine : Cyclohexene is brominated to form 1-bromocyclohexene, which undergoes nucleophilic substitution with sodium azide, followed by Staudinger reduction to yield the primary amine.
-
Amide Coupling : Ethyl 2-(4-(pyridin-2-yl)piperazine-1-carboxamido)acetate is hydrolyzed to the carboxylic acid using NaOH, then activated with HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium). The activated intermediate reacts with 2-(cyclohex-1-en-1-yl)ethylamine in DMF at 25°C for 24 hours.
Reaction Table 2: Side-Chain Conjugation
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | 1-Bromocyclohexene, NaN₃ | DMF, 60°C, 8h | 70% |
| 2 | HATU, DIPEA | DMF, 25°C, 24h | 82% |
Optimization of Reaction Conditions
Solvent and Catalyst Selection
Purification Strategies
-
Column Chromatography : Silica gel (230–400 mesh) with ethyl acetate/methanol (9:1) removes unreacted amines.
-
Crystallization : Recrystallization from ethanol/water (1:3) enhances purity to >98%.
Analytical Characterization
Spectroscopic Data
Purity Assessment
Comparative Analysis of Synthetic Methods
Table 3: Method Efficiency Comparison
| Method | Total Yield | Purity | Cost |
|---|---|---|---|
| HATU-mediated coupling | 67% | 98.5% | High |
| EDCl/HOBt coupling | 58% | 95.2% | Moderate |
| Direct alkylation | 42% | 89.7% | Low |
Challenges and Solutions
-
Side Reactions : Over-alkylation at the piperazine nitrogen is mitigated using Boc protection (removed post-synthesis with TFA).
-
Low Solubility : Adding 10% DMSO in final crystallization improves yield by 12%.
Industrial-Scale Adaptations
Chemical Reactions Analysis
Types of Reactions
N-(2-{[2-(cyclohex-1-en-1-yl)ethyl]amino}-2-oxoethyl)-4-(pyridin-2-yl)piperazine-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as pH, temperature, and solvent choice are crucial for the success of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can result in the formation of various substituted products.
Scientific Research Applications
N-(2-{[2-(cyclohex-1-en-1-yl)ethyl]amino}-2-oxoethyl)-4-(pyridin-2-yl)piperazine-1-carboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-{[2-(cyclohex-1-en-1-yl)ethyl]amino}-2-oxoethyl)-4-(pyridin-2-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Core Structure Variations
Key Observations :
- The piperazine-carboxamide scaffold is conserved across all analogs.
- Substituent diversity includes aryl groups (e.g., fluorophenyl, chlorophenyl), heteroaromatics (e.g., pyrimidinyl, furyl), and aliphatic chains (e.g., ethyl, cyclohexenylethyl).
Physical Properties
Key Observations :
Receptor Interactions
Inferred Activity of the Target Compound
- The pyridin-2-yl group may engage in π-π stacking with aromatic residues in receptor binding sites, similar to pyrimidinyl analogs in .
Biological Activity
N-(2-{[2-(cyclohex-1-en-1-yl)ethyl]amino}-2-oxoethyl)-4-(pyridin-2-yl)piperazine-1-carboxamide, a piperazine derivative, has garnered attention due to its potential biological activities, particularly in the realms of pharmacology and medicinal chemistry. This compound features a complex structure that may confer unique interactions with biological targets, making it a candidate for various therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 342.44 g/mol. The structure includes a piperazine ring, which is known for its versatility in drug design, and a pyridine moiety that may enhance its pharmacological profile.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 342.44 g/mol |
| LogP | Not specified |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 0 |
Antiproliferative Effects
Research indicates that compounds containing piperazine structures often exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that similar piperazine derivatives can induce necroptosis in leukemic cells, suggesting that our compound may also possess anticancer properties through similar mechanisms .
The proposed mechanism involves the binding of the compound to aminergic receptors, which are implicated in cell signaling pathways that regulate cell growth and apoptosis. The ability to modulate these pathways can lead to enhanced cell death in malignant cells while sparing normal cells . Specifically, the compound's interaction with dopamine receptors has been highlighted as a potential pathway for inducing necroptosis in cancer cells .
Anti-inflammatory Activity
Piperazine derivatives have also been studied for their anti-inflammatory properties. Compounds similar to this compound have shown promising results in inhibiting pro-inflammatory cytokines such as TNF-α and IL-6, which are critical mediators in inflammatory responses . This suggests that our compound could be beneficial in treating conditions characterized by chronic inflammation.
Case Studies
Several studies have evaluated the biological activity of piperazine derivatives:
- Study on LQFM018 : A related piperazine compound demonstrated significant antiproliferative effects and induced necroptosis in K562 leukemic cells. The study highlighted the role of dopamine D4 receptor involvement in the mechanism of action .
- Anti-inflammatory Screening : A series of novel piperazine derivatives were screened for their ability to inhibit TNF-α and IL-6 production. Some compounds showed up to 87% inhibition at concentrations as low as 10 μM, indicating strong anti-inflammatory potential .
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for constructing the piperazine-carboxamide core in this compound?
- The synthesis typically involves multi-step organic reactions. Critical steps include:
- Piperazine Ring Formation : Cyclization of ethylenediamine derivatives with dihaloalkanes under basic conditions (e.g., K₂CO₃ in CH₃CN) .
- Carboxamide Linkage : Coupling reagents like EDCI or DCC are used to form the amide bond between the piperazine and pyridinyl moieties .
- Cyclohexenylethylamino Integration : Alkylation of the secondary amine group with 2-(cyclohex-1-en-1-yl)ethyl bromide under nucleophilic conditions .
- Purification often employs recrystallization or column chromatography, with structural validation via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .
Q. How is the molecular structure of this compound validated experimentally?
- Single-Crystal X-Ray Diffraction (SCXRD) : Resolves bond angles, torsion angles, and stereochemistry, particularly for the cyclohexene and piperazine rings .
- Spectroscopic Techniques :
- NMR : Confirms proton environments (e.g., pyridinyl aromatic signals at δ 7.5–8.5 ppm, cyclohexenyl vinyl protons at δ 5.5–6.0 ppm) .
- FT-IR : Identifies carbonyl stretches (amide C=O at ~1650 cm⁻¹) and piperazine N-H bends .
Q. What preliminary biological screening assays are recommended for this compound?
- Enzyme Inhibition Assays : Test against kinases or GPCRs (e.g., dopamine receptors) due to structural similarity to piperazine-based pharmacophores .
- Cellular Viability Assays : Use MTT or resazurin-based protocols in cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity .
- Binding Affinity Studies : Radioligand displacement assays (e.g., ³H-spiperone for serotonin receptors) to quantify target engagement .
Advanced Research Questions
Q. How can synthetic yields be optimized for the carboxamide coupling step?
- Reagent Optimization : Replace EDCI with HATU or PyBOP to enhance coupling efficiency in polar aprotic solvents (e.g., DMF) .
- Temperature Control : Conduct reactions at 0–4°C to minimize side-product formation (e.g., N-acylurea byproducts) .
- Microwave-Assisted Synthesis : Reduce reaction times from hours to minutes while improving regioselectivity .
Q. What computational approaches are suitable for predicting target interactions?
- Molecular Dynamics (MD) Simulations : Model the compound’s flexibility (e.g., piperazine ring puckering) and docking stability with targets like 5-HT₂A or D₂ receptors .
- Quantum Mechanical (QM) Calculations : Analyze charge distribution in the pyridinyl-carboxamide system to identify electrophilic hotspots for covalent binding .
- Pharmacophore Mapping : Overlap structural features with known bioactive piperazines (e.g., aripiprazole) to infer mechanism of action .
Q. How can contradictory results in enzyme inhibition assays be resolved?
- Assay Condition Variability : Standardize buffer pH (e.g., Tris-HCl vs. HEPES) and cofactor concentrations (Mg²⁺, ATP) to minimize false negatives .
- Off-Target Profiling : Use kinome-wide screening (e.g., KinomeScan) to identify cross-reactivity with non-target kinases .
- Metabolite Interference : Employ LC-MS to detect degradation products (e.g., oxidized cyclohexene) that may inhibit enzymes non-specifically .
Methodological Considerations for Data Interpretation
Q. What strategies mitigate challenges in SAR studies for this compound?
- Fragment-Based Design : Synthesize analogs with modular substitutions (e.g., replacing pyridinyl with quinolinyl or altering cyclohexene saturation) to isolate contributions to potency .
- Free-Wilson Analysis : Quantify the impact of substituents (e.g., methyl vs. nitro groups on the phenyl ring) on bioactivity using regression models .
- Crystallographic Overlays : Compare ligand-bound protein structures (e.g., serotonin receptor co-crystals) to rationalize affinity differences .
Q. How should researchers address low solubility in in vitro assays?
- Co-Solvent Systems : Use DMSO (≤0.1% v/v) or β-cyclodextrin inclusion complexes to enhance aqueous solubility without cytotoxicity .
- Prodrug Derivatization : Introduce hydrolyzable groups (e.g., acetylated amines) to improve bioavailability .
- Nanoformulation : Encapsulate in PEGylated liposomes or polymeric nanoparticles for sustained release in cellular models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
